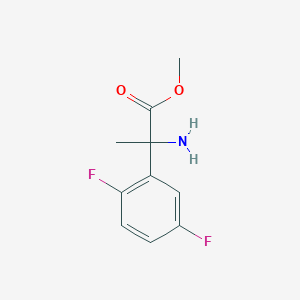

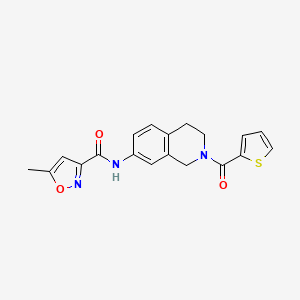

![molecular formula C18H17F3N2O3S B2526785 4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 899994-57-1](/img/structure/B2526785.png)

4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves the use of commercially available starting materials, such as sodium saccharin, and employs techniques like base-catalyzed ring expansion and microwave-assisted reactions. For instance, the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides involves ultrasound-mediated hydrazinolysis and subsequent reaction with 1-phenylethanones under microwave irradiation . This method represents a modern approach to synthesizing benzothiazine derivatives efficiently.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a 1,1-dioxide benzothiazine core, which is often substituted with various functional groups that can significantly affect the compound's biological activity. X-ray diffraction analysis has been used to determine that despite different crystal habits, the molecular and crystal structures of these compounds can remain identical .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including ring expansion, hydrazinolysis, and reactions with different electrophiles under microwave irradiation. These reactions are crucial for the synthesis of a wide range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical properties of benzothiazine derivatives, such as crystal habit, can have a significant impact on their biological properties. Different crystal forms, even with identical molecular structures, can exhibit varying degrees of analgesic activity, acute toxicity, and the potential to cause gastric damage . The chemical properties, such as lipophilicity, also play a role in the biological activity of these compounds, with more lipophilic derivatives showing higher anti-bacterial activities .

Biological Properties Analysis

Benzothiazine derivatives exhibit a range of biological activities, including analgesic, anti-microbial, and ion channel blocking effects. The specific biological activity can be influenced by the substitution pattern on the benzothiazine core. For example, compounds with a free carboxyl group have shown potential as diuretics, while carbamide derivatives have been identified as potential analgesics . Additionally, some benzothiazine derivatives have been found to be potent inhibitors of the Kv1.3 ion channel, which is a promising target for immunomodulation .

科学的研究の応用

Antidiabetic Activity

A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including structures similar to 4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, was prepared in the search for antidiabetic agents. This research led to the identification of compounds with potential as candidate drugs for treating diabetes mellitus, highlighting the importance of thiazolidinedione derivatives in antidiabetic drug development (Nomura et al., 1999).

Antimicrobial Activity

The antimicrobial potential of various benzothiazole derivatives has been explored, demonstrating their effectiveness against bacterial and fungal strains. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives exhibited broad-spectrum antimicrobial activity, underscoring the versatility of benzothiazole compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antioxidant Activity

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed compounds with moderate to significant radical scavenging activity. This suggests the potential of benzothiazin derivatives in antioxidant applications, providing a basis for developing compounds with enhanced biological activities (Ahmad et al., 2012).

Analgesic Activity

The synthesis of N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxamides and their evaluation revealed varying effects on analgesic activity. Such studies contribute to understanding how chemical modifications influence pharmacological properties, offering insights into the development of new analgesics (Petrushova et al., 2015).

特性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-15(12-14)22-17(24)13-6-8-16(9-7-13)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCLSXPFMPBKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

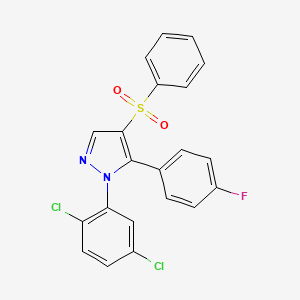

![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

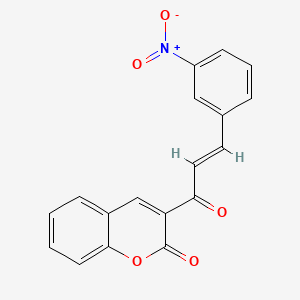

![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)

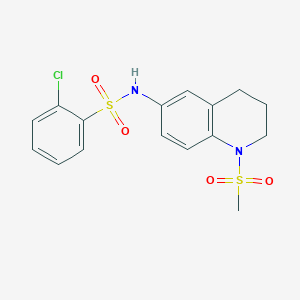

![Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2526709.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)